An In-depth Technical Guide to the Molecular Structure and Conformation of N,N-diallyl-4-aminobenzamide
An In-depth Technical Guide to the Molecular Structure and Conformation of N,N-diallyl-4-aminobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-diallyl-4-aminobenzamide is a molecule of interest within medicinal chemistry due to the prevalence of the aminobenzamide scaffold in a variety of biologically active compounds.[1] This guide provides a comprehensive technical overview of its molecular structure, conformational dynamics, and key considerations for its synthesis and characterization. As specific experimental data for this exact molecule is limited in public literature, this document synthesizes information from analogous structures and spectroscopic principles to provide a robust predictive analysis for research and development applications.
Molecular Structure and Physicochemical Properties
N,N-diallyl-4-aminobenzamide possesses a core 4-aminobenzamide structure with two allyl groups substituting the nitrogen atom of the amino group. The fundamental properties of the parent 4-aminobenzamide, such as its solid form and melting point of 181-183 °C, provide a baseline for understanding the core of the molecule.[2]
Table 1: Physicochemical Properties of N,N-diallyl-4-aminobenzamide
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₆N₂O | - |
| Molecular Weight | 216.28 g/mol | - |
| CAS Number | Not available | - |
| Appearance (Predicted) | Solid | Based on related structures |
| Solubility (Predicted) | Soluble in organic solvents (e.g., DCM, THF, DMF) | Based on general amide properties |
Key Functional Groups and Their Influence
The molecular architecture is characterized by several key functional groups that dictate its chemical behavior and potential for intermolecular interactions:
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Benzamide Moiety: The aromatic ring and the amide group are central to the molecule's electronic properties. The amide group can participate in hydrogen bonding as a donor (N-H) and acceptor (C=O).
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Diallyl Amino Group: The two allyl groups introduce conformational flexibility and potential sites for further chemical modification. The nitrogen atom is a potential hydrogen bond acceptor.
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Aromatic Ring: The benzene ring can engage in π-π stacking and hydrophobic interactions, which are crucial for molecular recognition in biological systems.
Conformational Analysis
The three-dimensional conformation of N,N-diallyl-4-aminobenzamide is critical for its interaction with biological targets. The overall shape is determined by the rotation around several key single bonds.
Rotational Isomers and Steric Hindrance
The primary determinants of the molecule's conformation are the torsion angles around the N-C(allyl) bonds and the C(aryl)-C(amide) bond. The two allyl groups can adopt various orientations relative to the plane of the benzamide group. Steric hindrance between the allyl groups will likely favor a conformation where they are oriented away from each other.
Drawing parallels from the crystal structure of a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, we can infer that the nitrogen atom will adopt a trigonal pyramidal or a nearly planar geometry depending on the electronic effects and crystal packing forces.[3][4] In the case of N,N-diallyl-4-aminobenzamide, the delocalization of the nitrogen lone pair into the aromatic ring could favor a more planar conformation.
Intramolecular Interactions
While significant intramolecular hydrogen bonding is not anticipated, weak C-H···O or C-H···π interactions could play a role in stabilizing certain conformations. The relative orientation of the allyl groups will be a balance between minimizing steric clash and maximizing favorable weak interactions.
Synthesis and Characterization
The synthesis of N,N-diallyl-4-aminobenzamide can be approached through a multi-step process starting from commercially available materials.
Proposed Synthetic Pathway
A plausible synthetic route involves the initial synthesis of 4-aminobenzamide followed by N-alkylation.
Caption: Proposed synthetic pathway for N,N-diallyl-4-aminobenzamide.
Experimental Protocol
Step 1 & 2: Synthesis of 4-Aminobenzamide
A common method for synthesizing 4-aminobenzamide involves the reduction of 4-nitrobenzamide.[5]
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Amide Formation: 4-nitrobenzoyl chloride is reacted with ammonia to form 4-nitrobenzamide.
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Reduction: The nitro group of 4-nitrobenzamide is then reduced to an amino group using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas.[5]
Step 3: N,N-Diallylation of 4-Aminobenzamide
This step is analogous to the synthesis of N,N-diallylanilines.[6]
-
Dissolve 4-aminobenzamide (1.0 eq) in a suitable polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.2-2.5 eq) to the solution.
-
Add allyl bromide (2.1-2.3 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N,N-diallyl-4-aminobenzamide.
Spectroscopic Characterization (Predicted)
The structure of the synthesized N,N-diallyl-4-aminobenzamide can be confirmed using various spectroscopic techniques. The following are predicted spectral data based on analogous compounds.[1]
Table 2: Predicted Spectroscopic Data for N,N-diallyl-4-aminobenzamide
| Technique | Predicted Chemical Shifts / Frequencies | Assignment |
| ¹H NMR | δ 7.6-7.8 (d, 2H) | Aromatic protons ortho to the amide |
| δ 6.6-6.8 (d, 2H) | Aromatic protons ortho to the diallyl-amino group | |
| δ 5.8-6.0 (m, 2H) | =CH- (allyl) | |
| δ 5.1-5.3 (m, 4H) | =CH₂ (allyl) | |
| δ 3.9-4.1 (d, 4H) | N-CH₂- (allyl) | |
| δ 7.9-8.2 (br s, 1H) | -CONH₂ | |
| ¹³C NMR | δ ~168 | C=O (amide) |
| δ ~150 | C-N (aromatic) | |
| δ ~134 | -CH= (allyl) | |
| δ ~129 | CH (aromatic) | |
| δ ~117 | =CH₂ (allyl) | |
| δ ~112 | CH (aromatic) | |
| δ ~53 | N-CH₂- (allyl) | |
| IR (cm⁻¹) | ~3350, ~3180 | N-H stretching (amide) |
| ~3080 | =C-H stretching (alkene) | |
| ~2980, ~2920 | C-H stretching (aliphatic) | |
| ~1640 | C=O stretching (Amide I) | |
| ~1600 | C=C stretching (aromatic and alkene) | |
| ~1540 | N-H bending (Amide II) | |
| Mass Spec (EI) | m/z 216 (M⁺) | Molecular ion |
| m/z 175 | [M - C₃H₅]⁺ | |
| m/z 120 | [H₂NC₆H₄CO]⁺ |
Potential Applications in Drug Development
The 4-aminobenzamide scaffold is a well-established pharmacophore. Derivatives have been investigated for a range of biological activities, including as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes.[1] The introduction of diallyl groups can modulate the lipophilicity and conformational properties of the parent molecule, potentially leading to altered biological activity and pharmacokinetic profiles.
The allyl groups also provide handles for further chemical elaboration through reactions such as olefin metathesis, dihydroxylation, or click chemistry, allowing for the generation of diverse chemical libraries for screening against various therapeutic targets.
Conclusion
This technical guide provides a detailed overview of the molecular structure, conformational landscape, and synthetic and analytical considerations for N,N-diallyl-4-aminobenzamide. While specific experimental data for this molecule is not widely available, the predictive analysis based on structurally related compounds offers a solid foundation for researchers and drug development professionals to undertake further investigation and harness the potential of this and related molecules. The synthetic protocols and predicted spectroscopic data herein serve as a valuable starting point for its preparation and characterization.
References
-
Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. International Journal of General Medicine, 7, 63–83. [Link]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN102040526A - Preparation method of N,N-diallyl aniline.
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